molecular formula C31H24N4OS B11997670 N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide

N'-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide

Cat. No.: B11997670
M. Wt: 500.6 g/mol
InChI Key: VLOSAICRBONSRT-BIZUNTBRSA-N
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Description

N’-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide is a complex organic compound with the molecular formula C31H24N4OS and a molecular weight of 500.627. This compound is known for its unique structure, which includes an anthracene moiety, a benzimidazole ring, and a sulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide typically involves the condensation of 9-anthraldehyde with 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While there is limited information on the industrial production methods for this compound, it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis equipment could improve the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Studied for its potential anticancer properties, as it has shown activity against certain cancer cell lines in vitro.

Mechanism of Action

The mechanism of action of N’-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, thereby modulating their activity and leading to various biological responses. Further research is needed to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-9-Anthrylmethylidene]-2-[(1-benzyl-1H-benzimidazol-2-YL)sulfanyl]acetohydrazide is unique due to its specific combination of an anthracene moiety, a benzimidazole ring, and a sulfanyl group.

Properties

Molecular Formula

C31H24N4OS

Molecular Weight

500.6 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(1-benzylbenzimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C31H24N4OS/c36-30(34-32-19-27-25-14-6-4-12-23(25)18-24-13-5-7-15-26(24)27)21-37-31-33-28-16-8-9-17-29(28)35(31)20-22-10-2-1-3-11-22/h1-19H,20-21H2,(H,34,36)/b32-19+

InChI Key

VLOSAICRBONSRT-BIZUNTBRSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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